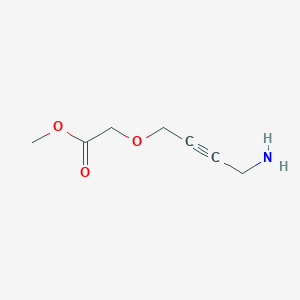

Methyl 7-Amino-3-oxa-5-heptynoate

Description

Methyl 7-Amino-3-oxa-5-heptynoate is a synthetic organic compound characterized by a unique structure combining an amino group (-NH₂), an ether (oxa) linkage, and an alkyne (C≡C) within a methyl ester framework. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of methylphenidate derivatives, which are central nervous system stimulants . Its structural features, including the electron-deficient alkyne and polar functional groups, contribute to its reactivity in catalytic processes and cycloaddition reactions. Patents highlight its role in stereoselective syntheses, where its configuration influences the enantiomeric purity of final drug products like dexmethylphenidate hydrochloride .

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

methyl 2-(4-aminobut-2-ynoxy)acetate |

InChI |

InChI=1S/C7H11NO3/c1-10-7(9)6-11-5-3-2-4-8/h4-6,8H2,1H3 |

InChI Key |

XTUVVPROGMYSNQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCC#CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

8-O-Acetylshanzhiside Methyl Ester

- Structure : A cyclic methyl ester with acetyl and hydroxyl groups attached to a glycoside backbone .

- Applications: Used as a reference standard in pharmacological research and as an intermediate in fine chemicals. Unlike this compound, it is derived from natural sources (e.g., plants) and lacks alkyne or amino groups, limiting its utility in synthetic drug pathways .

- Reactivity : Hydroxyl and acetyl groups dominate its reactivity, favoring ester hydrolysis over alkyne-based reactions.

Methyl 2-Benzoylamino-3-oxobutanoate

- Structure: Features a benzoylamino group and a ketone adjacent to the ester .

- Applications: Employed in heterocyclic synthesis (e.g., pyrazoles) via condensation reactions. Unlike this compound, its planar aromatic moiety enhances π-π stacking in crystal engineering.

- Reactivity : The ketone group facilitates nucleophilic additions, while the absence of an alkyne limits participation in click chemistry.

Sandaracopimaric Acid Methyl Ester

- Structure: A diterpenoid methyl ester isolated from plant resins, with a fused tricyclic framework .

- Applications: Primarily studied in natural product chemistry and materials science. Its rigidity contrasts with the linear flexibility of this compound, making it less suitable for flexible drug scaffolds.

- Reactivity: The conjugated diene system participates in Diels-Alder reactions, unlike the alkyne in this compound.

Comparative Data Table

Industrial Relevance

Patents emphasize this compound’s role in cost-effective methylphenidate production, whereas analogs like sandaracopimaric acid methyl ester are niche materials in resin chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.